![molecular formula C16H24O10 B1675029 Loganic acid CAS No. 22255-40-9](/img/structure/B1675029.png)
Loganic acid
Overview
Description
Loganic acid is an iridoid isolated from cornelian cherry fruits. It has strong free radical scavenging activity and a remarkable cyto-protective effect against heavy metal mediated toxicity . It is synthesized from 7-deoxyloganic acid by the enzyme 7-deoxyloganic acid hydroxylase (7-DLH). It is a substrate for the enzyme loganate O-methyltransferase for the production of loganin .
Synthesis Analysis
The catalytic mechanism of loganic acid methyltransferase, which is responsible for the biosynthesis of loganin, has been characterized at the molecular level . This enzyme is responsible for transferring the methyl group to the substrate molecules . The role of residue Q38 in the binding and orientation of the substrate’s carboxyl group was also demonstrated .Molecular Structure Analysis
The molecular structure and vibrational spectra of loganic acid were calculated using B3LYP density functional theory . The native structure of the complex was reconstructed using molecular dynamics (MD) simulations .Chemical Reactions Analysis
The reaction mechanism of loganic acid methyltransferase involves the methylation of loganic acid on the oxygen atom of the carboxyl group, converting it to loganin . At the same time, the methyl group donor, S-adenosylmethionine, turns into S-adenosylhomocysteine .Physical And Chemical Properties Analysis
Physicochemical characterization of loganic acid includes IR, Raman, UV-Vis, and Luminescence Spectra analyzed in terms of Quantum Chemical DFT Approach .Scientific Research Applications
Physicochemical Characterization
Loganic acid has been extensively studied for its physicochemical properties. The molecular structure and vibrational spectra of loganic acid were calculated using B3LYP density functional theory . The solid-phase FTIR and FT-Raman spectra of loganic acid were recorded in the 100–4000 cm −1 range . The electron absorption and luminescence spectra were measured and discussed in terms of the calculated singlet, triplet, HOMO, and LUMO electron energies .
Biological Activity
Loganic acid is an iridoid glucoside, an important biologically active component of several fruits such as cornelian cherry, cranberry, bilberry, and honeysuckle berries . Iridoids comprise a large group of monoterpenoids with six-membered ring skeletons containing oxygen atoms fused to a cyclopentane ring .
Antifungal and Antimicrobial Properties
Iridoid glycosides, including loganic acid, have numerous biological activities such as antifungal and antimicrobial properties .
Enzyme Reaction Mechanism
The reaction mechanism of loganic acid methyltransferase has been studied. This enzyme is responsible for the biosynthesis of loganin, which is a precursor for a wide range of biologically active compounds . The conversion of loganic acid into loganin is catalyzed by loganic acid methyltransferase through the transfer of a methyl group from 5-adenosyl-methionine to the carboxylate of loganic acid .
Osteoprotective Effects
Loganic acid has shown osteoprotective effects. It prevented OVX-induced bone mineral density loss and improved bone structural properties in osteoporotic model mice . This suggests that loganic acid may be a potential therapeutic candidate for the treatment of osteoporosis .
Antiadipogenic Effects
Loganic acid has been examined for its effects on adipocyte differentiation of 3T3-L1 preadipocytes . This suggests potential applications in the treatment of obesity and related metabolic disorders .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6+,8-,9+,10+,11+,12-,13+,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNGEAWILNVFFD-CDJYTOATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944913 | |
Record name | Loganic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Loganic acid | |
CAS RN |
22255-40-9 | |
Record name | Loganic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22255-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loganic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022255409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loganic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1S-(1α,4aα,6α,7α,7aα)]-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOGANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX3J3KK2UG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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